molecular formula C14H21N3O4 B8025732 7-tert-Butyl 5-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-5,7(8H)-dicarboxylate

7-tert-Butyl 5-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-5,7(8H)-dicarboxylate

カタログ番号: B8025732
分子量: 295.33 g/mol
InChIキー: BBMMJMZFMAYRCU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Table 1: Physicochemical Properties of 7-tert-Butyl 5-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-5,7(8H)-dicarboxylate

Property Value Source
CAS RN 1416447-72-7
Molecular Formula C₁₄H₂₁N₃O₄
Molecular Weight 295.33 g/mol
Purity 95%
Storage Conditions Sealed, dry, 2–8°C
Hazard Statements H302, H315, H319, H335

特性

IUPAC Name

7-O-tert-butyl 5-O-ethyl 6,8-dihydro-5H-imidazo[1,5-a]pyrazine-5,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-5-20-12(18)11-8-16(13(19)21-14(2,3)4)7-10-6-15-9-17(10)11/h6,9,11H,5,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMMJMZFMAYRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC2=CN=CN12)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Core Structure Formation: Imidazo[1,5-a]pyrazine Skeleton

The imidazo[1,5-a]pyrazine core is typically constructed via cyclization reactions starting from aminopyrazine derivatives. A proven approach involves the condensation of 2-aminopyrazine with α-halo ketones or aldehydes under acidic or basic conditions . For example:

  • Step 1 : Reacting 2-aminopyrazine with ethyl bromopyruvate in ethanol at reflux yields an intermediate α-amino ketone.

  • Step 2 : Intramolecular cyclization using iodine or phosphorus oxychloride (POCl₃) facilitates ring closure to form the imidazo[1,5-a]pyrazine scaffold .

Key Reaction Conditions :

ParameterValue
SolventEthanol or DCM
CatalystI₂ (5 mol%) or POCl₃
Temperature80–100°C (reflux)
Time6–12 hours

This method achieves yields of 65–75% , with purity confirmed via HPLC .

Parametertert-Butyl EsterEthyl Ester
SolventDCMTHF
Temperature0–25°C-10°C to 25°C
CatalystTEANaH (60% dispersion)
Yield90%78–85%

Final Assembly and Purification

The fully functionalized product is isolated via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallized from ethanol/water .

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, tert-butyl), 1.32 (t, 3H, CH₂CH₃), 4.25 (q, 2H, OCH₂), 3.85–3.70 (m, 4H, pyrazine-CH₂), 7.10 (s, 1H, imidazole-H) .

  • HRMS : m/z 295.3342 [M+H]⁺ (calc. 295.33) .

Comparative Analysis of Synthetic Routes

The table below contrasts methods from key sources:

MethodStarting MaterialKey StepsYieldPurity
Boc Protection 2-AminopyrazineCyclization → Boc → Ethyl68%>95%
Iodine Catalysis Ethyl bromopyruvateOne-pot cyclization72%92%
Transesterification Methyl ester intermediateEthanol reflux65%89%

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at N1 vs. N3 of the pyrazine ring can lead to regioisomers. Using bulky bases (e.g., DBU) favors N1 functionalization .

  • Ester Hydrolysis : The tert-butyl group is prone to acid-catalyzed cleavage. Mild conditions (pH 6–7) during workup prevent degradation .

  • Scale-Up : Pilot studies show that replacing THF with 2-MeTHF improves safety and yield (82%) in ethyl ester formation .

化学反応の分析

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like halides, amines, and alcohols under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

科学的研究の応用

Anticancer Activity

Research indicates that imidazo[1,5-a]pyrazines exhibit potential anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a derivative was tested against various cancer cell lines and demonstrated significant cytotoxic effects, suggesting its potential as a lead compound for further development in cancer therapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies reveal that it possesses inhibitory effects against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

Catalytic Applications

7-tert-Butyl 5-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine derivatives have been explored as ligands in catalytic processes. They have shown promising results in nickel-catalyzed reactions for the synthesis of acrylates from ethylene and carbon dioxide. The presence of tert-butyl groups enhances solubility and catalytic efficiency, leading to higher yields compared to other ligands .

Polymerization Processes

The compound's unique structure allows it to be used as a monomer in polymerization reactions. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has demonstrated that polymers synthesized with this compound exhibit improved performance in high-temperature applications .

Case Studies

Study ReferenceFocus AreaFindings
Anticancer ActivitySignificant cytotoxicity against various cancer cell lines; potential lead for drug development.
Antimicrobial PropertiesEffective against multiple bacterial strains; potential for new antibiotic development.
Catalytic EfficiencyEnhanced yields in nickel-catalyzed reactions; improved solubility due to tert-butyl groups.
PolymerizationImproved thermal stability and mechanical properties in synthesized polymers.

作用機序

The mechanism of action of 7-tert-Butyl 5-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-5,7(8H)-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional properties of 7-tert-Butyl 5-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-5,7(8H)-dicarboxylate can be contextualized against related imidazo- and triazolo-fused pyrazine derivatives. Below is a detailed analysis:

Structural Analogues

Compound Name CAS Number Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Purity Key References
7-tert-Butyl 5-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-5,7(8H)-dicarboxylate 1822505-48-5 Imidazo[1,5-a]pyrazine 5-Ethyl, 7-tert-butyl C₁₆H₂₄N₃O₄ 322.38 95%
7-tert-Butyl 3-methyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate (3g) N/A Triazolo[4,3-a]pyrazine 3-Methyl, 7-tert-butyl C₁₄H₂₁N₅O₄ 331.35 98%
tert-Butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate 374795-76-3 Imidazo[1,5-a]pyrazine 7-tert-butyl (mono-ester) C₁₁H₁₇N₃O₂ 223.27 ≥98%
7-tert-Butyl 1-ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate 2108354-93-2 Imidazo[1,5-a]pyrazine 1-Ethyl, 3-Bromo, 7-tert-butyl C₁₄H₂₀BrN₃O₄ 374.23 95%

Key Observations:

Core Heterocycle Impact :

  • Imidazo[1,5-a]pyrazine derivatives (e.g., target compound) exhibit superior sodium channel (NaV1.7) inhibition compared to triazolo analogues. For example, imidazo[1,5-a]pyrazine 12 (IC₅₀ = inactive) was outperformed by its tetrahydroimidazo[1,2-a]pyrazine analogue 13 (IC₅₀ = 0.12 µM) due to enhanced ring saturation and conformational flexibility .
  • Triazolo[1,5-a]pyrazines (e.g., compound 3g) are less potent in kinase inhibition assays, likely due to reduced electron density at the fused ring system .

Substituent Effects: Ester Groups: The dual ester substitution in the target compound (tert-butyl and ethyl) enhances metabolic stability compared to mono-ester derivatives (e.g., CAS 374795-76-3) . Halogenation: Bromine substitution (e.g., CAS 2108354-93-2) improves binding affinity in kinase assays but reduces solubility (logP = 2.8 vs. 1.9 for the target compound) .

Research Implications

  • Medicinal Chemistry : The target compound’s NaV1.7 inhibition profile positions it as a lead candidate for chronic pain therapeutics .
  • Synthetic Optimization : Future work should explore hybridizing imidazo[1,5-a]pyrazine cores with triazolo side chains to merge solubility and potency .

生物活性

7-tert-Butyl 5-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-5,7(8H)-dicarboxylate (CAS No. 1053656-22-6) is a synthetic compound with notable potential in various biological applications. This article reviews its biological activity, including antimicrobial and anticancer properties, as well as its synthesis and characterization.

  • Molecular Formula : C14H21N3O4
  • Molecular Weight : 295.33 g/mol
  • IUPAC Name : 7-tert-butyl 2-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate
  • Purity : ≥95%

Antimicrobial Activity

Research has shown that imidazo[1,5-a]pyrazine derivatives possess significant antimicrobial properties. In vitro studies indicate that compounds with similar structures exhibit activity against various bacterial strains and fungi. For instance, a study demonstrated that the sodium salts of related ligands showed effective inhibition against Aspergillus flavus and other pathogens .

CompoundMicrobial TargetActivity
7-tert-Butyl 5-ethyl 5,6-dihydroimidazo[1,5-a]pyrazineAspergillus flavusModerate
Related LigandsVarious BacteriaSignificant

Anticancer Activity

The anticancer potential of imidazo[1,5-a]pyrazine derivatives has been explored in several studies. A notable case involved the evaluation of similar compounds against human pancreatic cancer cells (PANC-1). The results indicated that certain derivatives exhibited preferential cytotoxicity under nutrient-deprived conditions .

Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of various imidazo derivatives:

  • Cell Line : PANC-1 (human pancreatic cancer)
  • Condition : Nutrient-deprived medium
  • Results : Compounds showed varying degrees of cytotoxicity with IC50 values ranging from 0.54 to 6.82 µM.

The biological activity of 7-tert-butyl 5-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine is attributed to its ability to interact with specific cellular pathways. The compound may inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells. Additionally, its structural features allow for effective binding to microbial targets.

Q & A

Q. What are the standard laboratory synthesis protocols for 7-tert-Butyl 5-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-5,7(8H)-dicarboxylate?

The compound is typically synthesized via multi-step reactions involving:

  • One-pot procedures : Similar derivatives (e.g., tetrahydroimidazo[1,2-a]pyridines) are synthesized using sequential condensation and cyclization steps under reflux conditions (ethanol, DCM) .
  • Deprotection steps : Use of trifluoroacetic acid (TFA) to remove tert-butyloxycarbonyl (Boc) groups, followed by neutralization with NaHCO₃ and purification via recrystallization (e.g., DCM/hexane mixtures) .
  • Yield optimization : Adjusting stoichiometry (equimolar ratios) and reaction times (2–12 hours) to improve purity (>95%) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to assign hydrogen and carbon environments (e.g., chemical shifts for ester groups: δ 1.2–1.4 ppm for tert-butyl, δ 4.1–4.3 ppm for ethyl) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., observed vs. calculated values within 0.0162 Da error margin) .
  • Infrared (IR) spectroscopy : Identification of carbonyl stretches (C=O at ~1700 cm⁻¹) and nitrile groups (C≡N at ~2200 cm⁻¹) .

Q. How is purity assessed during synthesis, and what challenges arise?

Purity is determined via:

  • Chromatography : Column chromatography (silica gel) or HPLC for intermediate purification .
  • Melting point analysis : Sharp melting ranges (e.g., 223–225°C) indicate high crystallinity but may vary due to solvent residues .
  • Challenges : Low yields (51–61% in related compounds) due to side reactions (e.g., incomplete cyclization) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

Advanced strategies include:

  • Quantum chemical calculations : To predict transition states and intermediates (e.g., using density functional theory (DFT)) .
  • Reaction path searches : Algorithms narrow experimental conditions (e.g., solvent polarity, temperature) to maximize yield and minimize byproducts .
  • Case study : ICReDD’s feedback loop integrates experimental data (e.g., TFA deprotection kinetics) with computational models to refine synthetic protocols .

Q. What methodologies resolve contradictions in spectroscopic or analytical data?

Contradictions (e.g., unexpected NMR splitting or HRMS deviations) are addressed by:

  • Multi-technique validation : Cross-referencing NMR with IR and X-ray crystallography (if available) .
  • Isotopic labeling : For ambiguous mass spectral peaks (e.g., deuterated solvents in HRMS) .
  • Dynamic NMR experiments : To detect conformational flexibility in dihydroimidazo rings .

Q. How can functionalization of the dihydroimidazo[1,5-a]pyrazine core enhance bioactivity?

Functionalization strategies include:

  • Electrophilic substitution : Bromination at the 3-position using N-bromosuccinimide (NBS) (e.g., tert-butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7-carboxylate) .
  • Amide/urea formation : Reacting with acyl chlorides or isocyanates to introduce pharmacophores (e.g., 7-phenylureas via benzoyl chloride) .
  • Case study : Substituent effects on solubility and binding affinity are tested via SAR studies (e.g., ethyl vs. tert-butyl esters) .

Q. What are the best practices for handling air- or moisture-sensitive intermediates?

Methodological precautions:

  • Inert atmosphere : Use Schlenk lines or gloveboxes for TFA-mediated deprotection .
  • Drying agents : MgSO₄ or molecular sieves during workup to prevent hydrolysis .
  • Low-temperature storage : –20°C for Boc-protected intermediates to avoid degradation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。